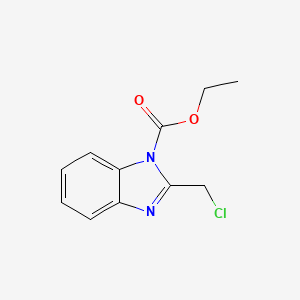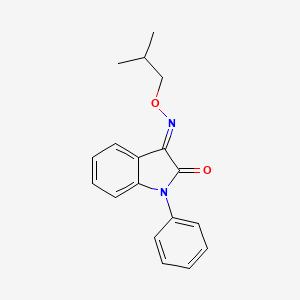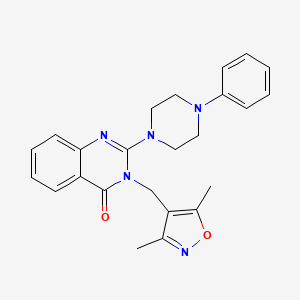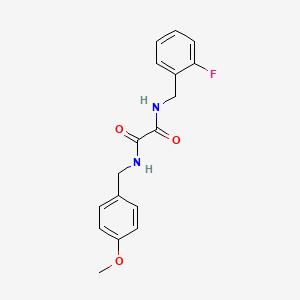![molecular formula C21H24ClF3N4O2S B2486413 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-50-9](/img/structure/B2486413.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from basic building blocks to achieve the desired structure. For example, Elmuradov et al. (2011) synthesized 2,3-dimethyl-substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting 2,3-dimethyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aldehydes in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the properties and reactivity of a compound. Geng et al. (2023) discussed the synthesis and crystal structure analysis of triazine compounds, revealing insights into their molecular geometry through single-crystal X-ray diffraction and DFT studies (Geng et al., 2023).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the synthesis and reaction of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with arylnitrile oxides to produce novel isoxazolines and isoxazoles were described by Rahmouni et al. (2014), showcasing the compound's versatility in cycloaddition reactions (Rahmouni et al., 2014).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure play a significant role in determining the applicability of a compound in various fields. The synthesis and structural determination of compounds can provide valuable information regarding these properties, as seen in the work by Subasri et al. (2016), who analyzed the crystal structures of acetamides to reveal their conformational behaviors (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding a compound's potential applications and reactions. The synthesis and antimicrobial activity study of pyrimidinone and oxazinone derivatives fused with thiophene rings by Hossan et al. (2012) exemplify the examination of chemical properties through biological activity assessments (Hossan et al., 2012).
Applications De Recherche Scientifique
Radiosynthesis for Imaging
A novel series of compounds, including those similar in structure to the specified chemical, have been reported as selective ligands for the translocator protein (18 kDa), which is significant in medical imaging. For example, the synthesis and application of [18F]PBR111 as a radioligand for positron emission tomography (PET) imaging of the translocator protein highlight the compound's relevance in neuroimaging and the study of neuroinflammation. This application underscores the potential of such compounds in diagnosing and researching neurological diseases (Dollé et al., 2008).
Antimicrobial Activity
Research into derivatives of the specified chemical structure has shown promise in antimicrobial applications. For instance, the synthesis of novel heterocyclic compounds incorporating a similar chemical framework has demonstrated antibacterial and antifungal activities. These findings indicate potential for the development of new antimicrobial agents to combat infectious diseases (Nunna et al., 2014).
Insecticidal Activity
Modifications of chemicals closely related to the given structure have been explored for their insecticidal properties. The optimization of the molecule for increased activity against pests showcases the versatility of this chemical backbone in developing environmentally friendly pesticides with broad-spectrum efficacy (Samaritoni et al., 1999).
Synthesis of Novel Compounds
The chemical structure serves as a scaffold for the synthesis of a wide range of novel compounds with potential therapeutic applications. Studies have focused on generating structurally diverse libraries through various chemical reactions, highlighting the compound's utility in medicinal chemistry and drug discovery efforts. This includes the development of compounds with potential anti-inflammatory, analgesic, and antitumor activities (Roman, 2013).
Antitumor Activity
Derivatives of the chemical have shown promising results in antitumor activity screening, particularly against specific cancer cell lines. The synthesis of pyrimidiopyrazole derivatives and their evaluation in vitro illustrate the potential for developing new cancer therapies based on this chemical structure (Fahim et al., 2019).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF3N4O2S/c1-28(2)9-4-10-29-17-6-3-5-14(17)19(27-20(29)31)32-12-18(30)26-16-11-13(21(23,24)25)7-8-15(16)22/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIVTTFTKKDJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

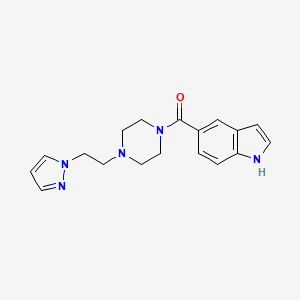
![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)


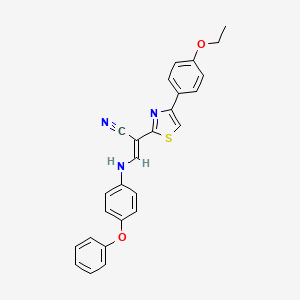
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)
